
Fluoro(diphenyl)silane
Descripción general
Descripción
Synthesis Analysis
The synthesis of Fluoro(diphenyl)silane involves complex chemical processes. Silicon-fluorine chemistry has been a subject of research since the 1970s . The preparation of SiF2 to C–F bond activation using silylenes and its heavier congeners has been studied . A study on the reaction of a fluorine atom with a silane molecule (SiH4) discusses two reaction channels which form SiH3+HF and SiH3F+H .Molecular Structure Analysis
The molecular structure of Fluoro(diphenyl)silane is characterized by the presence of silicon (Si), fluorine (F), and phenyl groups. The Si-O bond is a highly versatile chemical linkage that can be found in a variety of materials and molecules .Chemical Reactions Analysis
The reaction of Fluoro(diphenyl)silane with other compounds is a subject of ongoing research. One study investigated the reaction of a fluorine atom with a silane molecule (SiH4), discussing two reaction channels which form SiH3+HF and SiH3F+H .Aplicaciones Científicas De Investigación
Surface Modification for Hydrophobicity
Fluoro(diphenyl)silane derivatives have been utilized in creating hydrophobic surfaces. A technique involving photochemical surface modification using a benzophenone silane forms a self-assembled monolayer on SiO2 surfaces, leading to the creation of ultrahydrophobic surfaces with strong adhesion to the monolayer. This method allows for precise control of surface wetting properties, thickness, and composition (Jeyaprakash, Samuel, & Rühe, 2004). Additionally, the use of fluorofunctional silanes, polysiloxanes, and silsesquioxanes has been explored to enhance the hydrophobicity of glass surfaces. These compounds can create superhydrophobic surfaces with contact angles exceeding 150° (Maciejewski et al., 2014).
Display Technology
Fluorinated diphenyl compounds, including those related to fluoro(diphenyl)silane, have been investigated for use in liquid crystal displays (LCDs). These compounds exhibit desirable properties like low melting temperature, small heat fusion enthalpy, and high resistivity, making them suitable for high contrast displays and infrared spatial light modulators (Wu et al., 1992; Wu & Hsu, 1997).
Chemical Synthesis and Polymerization
Fluoro(diphenyl)silane derivatives have been used in various chemical synthesis processes. The preparation of pentafluorophenyl(fluoro)silanes and their reactivity has been studied, highlighting their potential in chemical reactions (Frohn et al., 1996). Additionally, silane-based compounds, including diphenylsilane, have been used in combination with multifunctional acrylates for photopolymerization, yielding high-reactivity mixtures with low oxygen sensitivity (El-Roz et al., 2008).
Biocompatible Materials
Research on the biocompatibility of materials like polyaniline film has been conducted, where fluoro(diphenyl)silane derivatives are used for surface modification. These modified surfaces have shown high potential for cell proliferation, indicating promising applications in tissue engineering (Liu et al., 2010).
Mecanismo De Acción
Direcciones Futuras
The future of Fluoro(diphenyl)silane and similar compounds lies in their potential applications in various industries. For instance, siloxanes, which are similar to Fluoro(diphenyl)silane, have found extensive applications as versatile materials for functionalising various surfaces and as building blocks for polymers and hybrid organic-inorganic systems .
Propiedades
InChI |
InChI=1S/C12H10FSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUYNCPIUPPUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780069 | |
| Record name | Fluoro(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoro(diphenyl)silane | |
CAS RN |
1013-91-8 | |
| Record name | Fluoro(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



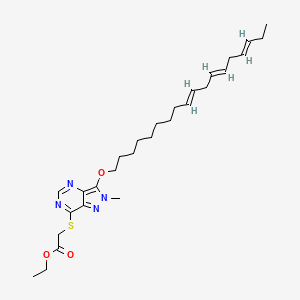
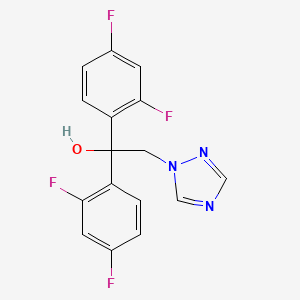
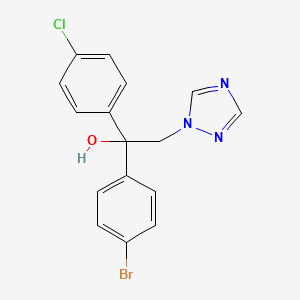
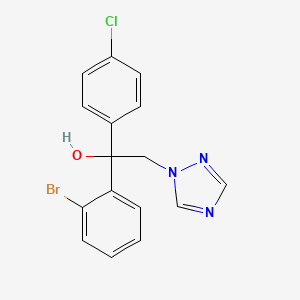
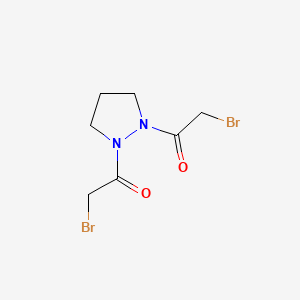

![2-Hexyn-1-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044937.png)
![2-Hexynal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044938.png)
![Formamide, N-[1-(1-methylethoxy)ethyl]-](/img/structure/B3044941.png)
![[4-[(Z)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate](/img/structure/B3044943.png)

![1-[2-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B3044946.png)

